![molecular formula C16H14BrF3N2O2 B3435288 1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3435288.png)
1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in various biomedical applications.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been suggested that it may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It may also exert its effects by inhibiting the activity of enzymes such as cyclooxygenase and phosphodiesterase.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of cyclooxygenase enzymes. It has also been reported to have antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Furthermore, it has been suggested that this compound may have neuroprotective effects by inhibiting the activity of enzymes such as phosphodiesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its potential pharmacological properties. It has shown promising results in various biomedical applications and may be a potential drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity. It has been reported to have toxic effects on certain cell lines and may require further investigation for its safety profile.
Future Directions
There are several future directions for the research on 1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One of the areas of interest is its potential as a drug for the treatment of cancer. Studies have shown that this compound may have anticancer effects by inhibiting the activity of enzymes such as phosphodiesterase. Furthermore, it may also have potential as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is required to investigate the safety and efficacy of this compound in these applications. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of more potent and selective drugs.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has shown potential pharmacological properties in various biomedical applications. It has been studied for its anti-inflammatory, analgesic, and antidepressant effects. It has also been investigated for its potential as a drug for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3N2O2/c17-14-5-4-13(24-14)15(23)22-8-6-21(7-9-22)12-3-1-2-11(10-12)16(18,19)20/h1-5,10H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRKFXEUCUICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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